molecular formula C18H22N4O3 B2946911 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide CAS No. 1172318-48-7

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B2946911
CAS RN: 1172318-48-7
M. Wt: 342.399
InChI Key: APEUZNATVNGSFB-UHFFFAOYSA-N
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Description

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide, also known as MMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it a promising candidate for various applications.

Mechanism of Action

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide works by inhibiting the activity of certain enzymes, specifically matrix metalloproteinases (MMPs). MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, which are important for tissue remodeling and repair. Inhibition of MMP activity has been found to have potential therapeutic benefits for various diseases, including cancer and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMP-2 and MMP-9, which are enzymes that are involved in the progression of cancer. This compound has also been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide in lab experiments is its specificity for MMPs. This makes it a useful tool for studying the role of MMPs in various diseases. However, one limitation of using this compound is that it may not be effective against all types of MMPs. Additionally, the synthesis of this compound is a multi-step process that can be time-consuming and expensive.

Future Directions

There are several potential future directions for research involving 2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. One area of interest is the use of this compound as a diagnostic tool for cancer. This compound has been found to be selectively taken up by cancer cells, which could make it useful for imaging and detecting cancer. Another area of interest is the development of this compound analogs that may have improved activity and specificity for MMPs. Finally, this compound could be studied for its potential use in combination therapies for various diseases.

Synthesis Methods

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide is synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of p-toluidine and ethyl chloroacetate to form N-(p-tolyl)ethylacetamide. This compound is then reacted with hydrazine hydrate to form 2-(3-methyl-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide. Finally, this compound is reacted with morpholine-4-carbonyl chloride to form this compound.

Scientific Research Applications

2-(3-methyl-5-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(p-tolyl)acetamide has been found to have potential applications in the field of medicine. It has been studied for its ability to inhibit the activity of certain enzymes, which could make it useful in the treatment of various diseases. This compound has also been studied for its potential use as a diagnostic tool for certain types of cancer.

properties

IUPAC Name

2-[3-methyl-5-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-3-5-15(6-4-13)19-17(23)12-22-16(11-14(2)20-22)18(24)21-7-9-25-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEUZNATVNGSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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